

Application Notes and Protocols for CP-775146 in Metabolic Studies

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Compound of Interest

Compound Name: CP-775146

Cat. No.: B1669567

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Introduction

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist.^[1] As a key regulator of lipid metabolism, PPAR α activation by **CP-775146** leads to the modulation of gene expression involved in fatty acid oxidation and lipolysis, making it a valuable tool for investigating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).^[1] These application notes provide detailed protocols for in vivo and in vitro studies to characterize the metabolic effects of **CP-775146**.

Mechanism of Action

CP-775146 selectively binds to and activates PPAR α , which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, primarily in the liver and skeletal muscle. The activation of these pathways results in reduced plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-c).^[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and the in vivo effects of **CP-775146** on key metabolic parameters.

Table 1: In Vitro Binding Affinity of **CP-775146**

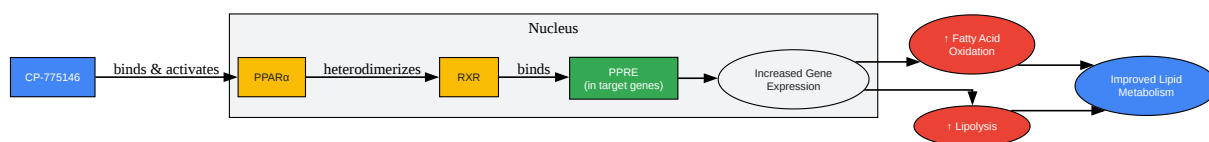
Receptor	Ki (nM)
PPARα	24.5
PPARβ	>10,000
PPARγ	>10,000

Table 2: In Vivo Effects of **CP-775146** on Metabolic Parameters in High-Fat Diet-Induced Obese Mice[1]

Parameter	Control (High-Fat Diet)	CP-775146 (0.1 mg/kg)	% Change
Serum Triglycerides (mmol/L)	1.8 ± 0.2	0.9 ± 0.1	↓ 50%
Serum LDL-c (mmol/L)	1.2 ± 0.1	0.7 ± 0.1	↓ 42%
Hepatic Triglycerides (mg/g)	85.4 ± 5.2	55.1 ± 4.8	↓ 35%
Serum ALT (U/L)	120.5 ± 10.3	75.2 ± 8.1	↓ 38%
Serum AST (U/L)	250.6 ± 20.1	180.4 ± 15.7	↓ 28%

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Signaling Pathway



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Caption: Signaling pathway of **CP-775146** in regulating lipid metabolism.

Experimental Protocols

In Vivo Study: Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model

This protocol is based on the study by Cai et al. (2020).[1]

1. Animal Model and Diet:

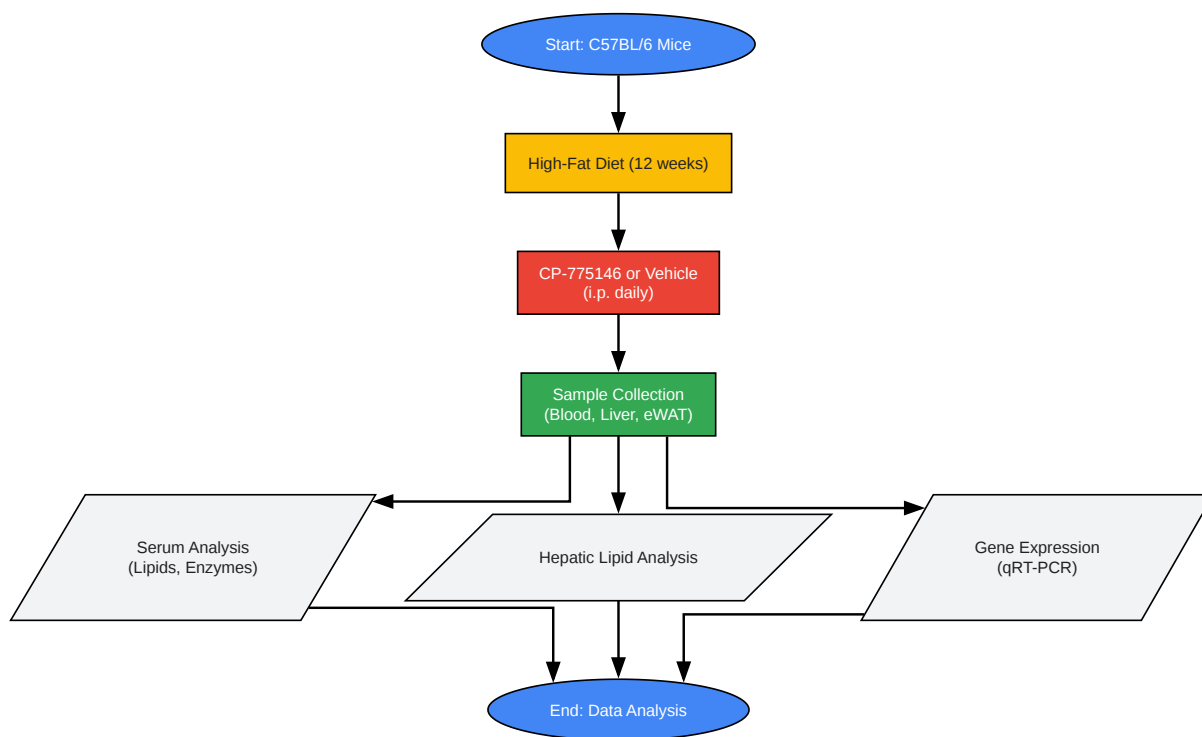
- Use male C57BL/6 mice, 6-8 weeks old.
- Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A control group should be fed a standard chow diet.

2. **CP-775146** Administration:

- Prepare **CP-775146** in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
- Administer **CP-775146** via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3-7 days). A dose of 0.1 mg/kg has been shown to be effective.[1]
- The vehicle control group should receive an equivalent volume of the vehicle.

3. Sample Collection and Analysis:

- At the end of the treatment period, fast the mice overnight (12-16 hours).
- Collect blood via cardiac puncture or retro-orbital bleeding for serum analysis.
- Euthanize the mice and collect liver and epididymal white adipose tissue (eWAT).
- Serum Analysis: Measure levels of triglycerides, total cholesterol, LDL-c, HDL-c, ALT, and AST using commercial assay kits.
- Hepatic Lipid Analysis: Homogenize a portion of the liver and measure triglyceride content.
- Gene Expression Analysis (qRT-PCR): Isolate total RNA from liver and eWAT. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) to measure the expression of PPAR α target genes (e.g., Acadl, Acox1, Cpt1a in the liver; Ucp1, Cidea, Hsl, Atgl in eWAT). Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh).



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Caption: Experimental workflow for the in vivo evaluation of **CP-775146**.

In Vitro Study: PPAR α Transactivation Assay in Hepatocytes

This protocol describes a reporter gene assay to measure the activation of PPAR α by **CP-775146**.

1. Cell Culture and Transfection:

- Culture a suitable human hepatocyte cell line (e.g., HepG2) in appropriate media.
- Co-transfect the cells with a PPAR α expression vector and a reporter plasmid containing a PPRE-driven luciferase gene. A transfection control plasmid (e.g., expressing β -galactosidase) should also be included.

2. Compound Treatment:

- After transfection (24-48 hours), treat the cells with various concentrations of **CP-775146** (e.g., 0.1 nM to 10 μ M) or a known PPAR α agonist as a positive control. A vehicle-treated group will serve as the negative control.
- Incubate the cells for 18-24 hours.

3. Luciferase Assay:

- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- Measure the activity of the transfection control (e.g., β -galactosidase activity).
- Normalize the luciferase activity to the control activity to account for variations in transfection efficiency.
- Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

In Vitro Study: Fatty Acid Oxidation Assay in Muscle Cells

This protocol measures the effect of **CP-775146** on the rate of fatty acid oxidation in a skeletal muscle cell line (e.g., C2C12 myotubes).

1. Cell Culture and Differentiation:

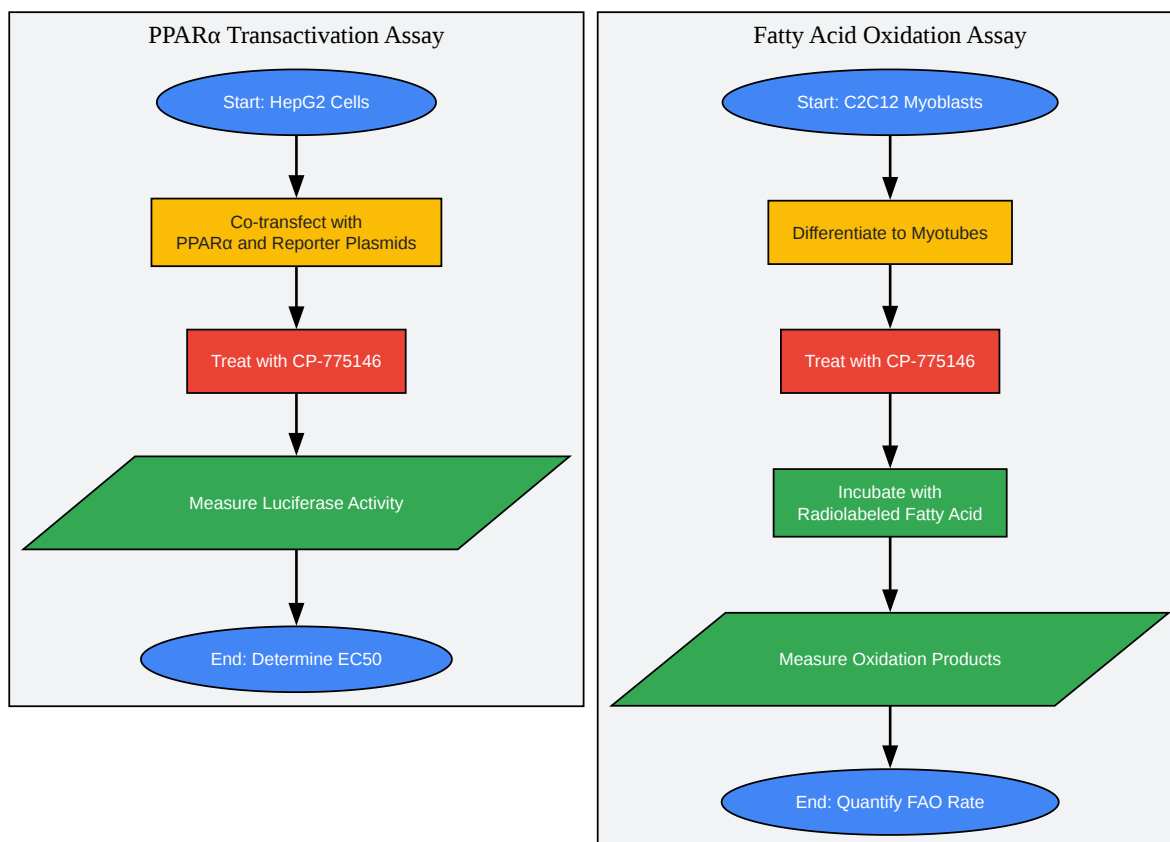
- Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium.

2. Compound Treatment:

- Treat the differentiated myotubes with various concentrations of **CP-775146** for 24-48 hours.

3. Fatty Acid Oxidation Measurement:

- Prepare a solution of radiolabeled fatty acid (e.g., [14C]palmitate or [3H]palmitate) complexed with fatty acid-free bovine serum albumin (BSA).
- Wash the cells and incubate them with the radiolabeled fatty acid solution for 1-2 hours.
- The rate of fatty acid oxidation can be determined by measuring the production of $^{14}\text{CO}_2$ (for complete oxidation) or acid-soluble metabolites (for β -oxidation).
- Normalize the results to the total protein content of each well.



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Caption: Experimental workflows for in vitro characterization of **CP-775146**.

Conclusion

CP-775146 is a valuable research tool for investigating the role of PPARα in metabolic regulation. The protocols outlined in these application notes provide a framework for conducting comprehensive in vivo and in vitro studies to elucidate its mechanism of action and

therapeutic potential. Researchers should optimize these protocols based on their specific experimental systems and objectives.

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References

- 1. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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